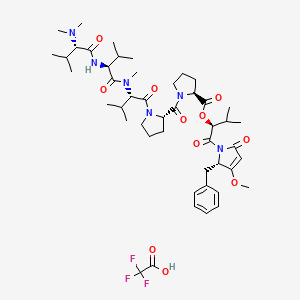

Dolastatin 15 (trifluoroacetate salt)

Description

Contextualizing Dolastatin 15 within Marine Natural Product Chemistry

Dolastatin 15 is a notable member of the dolastatins, a class of cytotoxic peptides first isolated from the sea hare Dolabella auricularia. nih.govunina.it These marine natural products are characterized by their unusual amino acid residues and potent biological activities. nih.gov The dolastatins, particularly dolastatins 10 and 15, have garnered significant attention for their powerful cytotoxic and tubulin-targeting capabilities. nih.gov While initially discovered in a mollusk, subsequent research has indicated that the true producers of these compounds are likely marine benthic cyanobacteria, which the sea hare consumes. nih.govgoogle.com This discovery is crucial for ensuring a sustainable supply and opens avenues for biotechnological production and genetic manipulation to create novel analogs. nih.govnih.gov

The intricate and lipophilic structure of Dolastatin 15, a linear depsipeptide, presents a formidable challenge for synthesis. researchgate.netacs.org Its unique composition, which includes two N-methylated valines and a complex C-terminal, contributes to its potent cell growth inhibitory properties. researchgate.net The structural complexity and significant biological activity of dolastatins have made them a compelling subject within marine natural product chemistry, driving research into their synthesis, biological mechanisms, and potential as anticancer agents. unina.itmdpi.com

Historical Perspective of Dolastatin 15 Discovery and Elucidation

The journey of Dolastatin 15 began with its isolation from the Indian Ocean sea hare, Dolabella auricularia. google.comgoogle.com The initial extraction yielded minute quantities of the compound, approximately 1 mg from 100 kg of the sea hare, making its isolation and subsequent structural elucidation an exceptionally challenging endeavor. google.comgoogle.com The structure of Dolastatin 15 was determined to be a seven-subunit depsipeptide containing seven chiral carbons, all with an S-stereochemistry. acs.orgelsevierpure.com Its peptide portion includes two N-methylated amino acids: N-methylvaline and N,N-dimethylvaline. acs.org

The initial structural assignment was followed by total synthesis efforts to confirm its architecture and provide a renewable source for further investigation. acs.org The first synthesis was reported in 1991. acs.org However, subsequent work by another research group in 1992 produced a synthetic compound with different physical properties, highlighting the complexities in confirming the exact structure of this intricate natural product. acs.org The structure was ultimately confirmed through extensive spectroscopic analysis, including ¹H- and ¹³C-NMR, as well as mass spectrometry. google.com

Evolution of Academic Research Focus on Dolastatin 15

Initial research on Dolastatin 15 centered on its potent antimitotic and cytotoxic activities. elsevierpure.commedchemexpress.com It was found to inhibit the growth of various cancer cell lines at nanomolar concentrations. researchgate.netresearchgate.net Early studies compared its effects with the structurally related and more potent Dolastatin 10, noting differences in their interactions with tubulin. elsevierpure.comnih.gov While both compounds disrupt microtubule dynamics, Dolastatin 15's interaction with tubulin in vitro was found to be weaker than that of Dolastatin 10. elsevierpure.com

The research focus has since expanded to explore its detailed molecular mechanisms and potential as a therapeutic agent. A significant advancement was the discovery of its role in suppressing Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key player in cancer cell viability and vascularization. nih.govnih.gov This finding suggested that Dolastatin 15's anticancer activity extends beyond its direct effects on tubulin. nih.gov

Furthermore, the development of synthetic analogs of Dolastatin 15 has been a major area of investigation. researchgate.netnih.gov Researchers have synthesized numerous derivatives with modifications at the N- and C-termini to improve their activity and explore structure-activity relationships. researchgate.netnih.gov Some of these analogs, such as cemadotin (B145586) (LU103793), have entered clinical trials. researchgate.netmdpi.comrsc.org More recently, Dolastatin 15 and its derivatives have been explored as payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy approach that delivers the cytotoxic agent directly to tumor cells, potentially reducing systemic toxicity. medchemexpress.comrsc.org This evolution in research highlights the enduring interest in Dolastatin 15 as a lead compound for the development of novel anticancer therapies. unina.itnih.gov

Interactive Data Tables

Cytotoxicity of Dolastatin 15 in Various Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L1210 | Murine Leukemia | 3 | researchgate.netelsevierpure.com |

| Human Burkitt Lymphoma | Lymphoma | 3 | elsevierpure.com |

| CHO | Chinese Hamster Ovary | 5 | elsevierpure.com |

| HCT-116 | Colorectal Cancer | 2.2 | researchgate.net |

| A549 | Lung Cancer | 0.74 | researchgate.net |

| NCI-H69 | Small Cell Lung Cancer | 0.039-28.8 | medchemexpress.com |

| NCI-H82 | Small Cell Lung Cancer | 0.039-28.8 | medchemexpress.com |

| NCI-H345 | Small Cell Lung Cancer | 0.039-28.8 | medchemexpress.com |

| NCI-H446 | Small Cell Lung Cancer | 0.039-28.8 | medchemexpress.com |

| P388 | Lymphocytic Leukemia | 0.0024 µg/mL | google.comgoogle.com |

Research Milestones for Dolastatin 15

| Year | Milestone | Key Finding/Development | Reference |

| 1989 | Isolation and Initial Characterization | Isolated from Dolabella auricularia and identified as a potent cytostatic depsipeptide. | acs.org |

| 1991 | First Total Synthesis | The first chemical synthesis of Dolastatin 15 was reported. | acs.org |

| 1992 | Comparative Biological Studies | Compared with Dolastatin 10, showing potent antimitotic activity but weaker in vitro tubulin interaction. | elsevierpure.com |

| 1995 | Development of Synthetic Analog | The synthetic analog LU103793 (cemadotin) was reported to be highly cytotoxic. | researchgate.netnih.gov |

| 2020 | Elucidation of True Producer | A marine cyanobacterium was identified as the likely producer of Dolastatin 15. | nih.govrsc.org |

| 2020 | Discovery of HIF-1α Inhibition | Found to suppress HIF-1α mediated cancer cell viability and vascularization. | nih.govnih.gov |

| Recent | Application in ADCs | Dolastatin 15 and its derivatives are being used as payloads in antibody-drug conjugates. | medchemexpress.comrsc.org |

Properties

Molecular Formula |

C47H69F3N6O11 |

|---|---|

Molecular Weight |

951.1 g/mol |

IUPAC Name |

[(2S)-1-[(2S)-2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl]-3-methyl-1-oxobutan-2-yl] (2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C45H68N6O9.C2HF3O2/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30;3-2(4,5)1(6)7/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53);(H,6,7)/t31-,32-,33-,36-,37-,38-,39-;/m0./s1 |

InChI Key |

WLQCZJXUPFRLAM-SKKFVSJOSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C(C)C)C(=O)N3[C@H](C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N(C)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Origin and Isolation Studies of Dolastatin 15

Initial Isolation from Marine Mollusks: Dolabella auricularia

Dolastatin 15 was first discovered as part of an extensive investigation into the chemical constituents of the sea hare, Dolabella auricularia. elsevierpure.comgoogle.comnih.gov This shell-less marine mollusk, found in the Indian Ocean, has been a prolific source of unique bioactive peptides, collectively known as dolastatins. elsevierpure.com The isolation of these compounds was a formidable challenge due to their exceedingly low concentrations in the host organism.

The research, a multi-decade effort, required processing vast quantities of the sea hare to obtain workable amounts of the compounds. For the isolation of dolastatins 10 through 15, a total of 1,600 kg of Dolabella auricularia was processed. elsevierpure.com The yields for these potent substances were remarkably low, typically in the range of 10⁻⁶ to 10⁻⁷ percent of the wet weight of the organism. elsevierpure.commdpi.com Despite these challenges, the persistent, bioassay-guided fractionation led to the successful isolation and characterization of Dolastatin 15, which exhibited exceptionally strong antineoplastic activity. elsevierpure.com

| Source Organism | Compound Group | Quantity of Source Material Processed | Reported Yield Range |

|---|---|---|---|

| Dolabella auricularia (Sea Hare) | Dolastatins 10-15 | 1,600 kg | 10⁻⁶ to 10⁻⁷ % |

Definitive Identification of the True Producer: Marine Cyanobacteria

While Dolabella auricularia was the organism from which dolastatins were first isolated, it became increasingly evident that the sea hare was likely not the biosynthetic origin of these complex molecules. researchgate.net The prevailing hypothesis was that these compounds were sequestered by the mollusk from its diet. This led researchers to investigate marine cyanobacteria (formerly known as blue-green algae), a known dietary component of the sea hare. google.comresearchgate.net Subsequent studies confirmed this hypothesis, establishing that marine cyanobacteria are the true producers of the dolastatin family of compounds. nih.govnih.govresearchgate.net

Further investigations into the cyanobacterial origin led to the successful isolation of dolastatins from these microorganisms. While the closely related and highly potent Dolastatin 10 was isolated from the marine cyanobacterium Symploca sp., researchgate.netnih.gov subsequent chemical investigation of a different benthic marine cyanobacterium also yielded Dolastatin 15. nih.govnih.govresearchgate.net This discovery was pivotal, as it definitively identified the microbial source of this important natural product, noting that the sea hare accumulates the compound through its food chain. researchgate.net Taxonomical updates have since reclassified some of these producing organisms, for instance, the producer of Dolastatin 10 was later reclassified as Caldora penicillata. nih.gov

The identification of cyanobacteria as the true producers of Dolastatin 15 has profound implications for its sustainable supply for research and potential therapeutic development. nih.govnih.govresearchgate.net Relying on the collection of Dolabella auricularia is not a viable long-term strategy due to the massive biomass required for minuscule yields and the ecological impact of such large-scale harvesting. elsevierpure.commdpi.com

The discovery of the cyanobacterial source opens several avenues for a stable and sustainable supply:

Aquaculture: The producing cyanobacterium can be cultured in controlled laboratory settings to generate a consistent and renewable source of the compound.

Biotechnology: Identifying the biosynthetic gene cluster responsible for producing Dolastatin 15 allows for the use of biotechnological approaches. nih.govnih.gov This includes heterologous expression, where the genetic machinery is transferred to a more easily cultured host organism for scaled-up production.

Analogue Production: Understanding the biosynthesis enables genetic manipulation to create novel analogues of Dolastatin 15, which could lead to compounds with improved properties. nih.govnih.gov

This shift from harvesting a macroorganism to culturing a microorganism represents a critical step towards the sustainable exploitation of valuable marine natural products. researchgate.net

Methodologies for Natural Product Isolation and Initial Structural Characterization

The isolation and structural elucidation of Dolastatin 15 from its natural sources involved a combination of sophisticated chromatographic and spectroscopic techniques.

Isolation and Purification: The process began with the solvent extraction of the collected biomass (either the sea hare or the cyanobacteria). google.comnih.gov This crude extract, containing a complex mixture of compounds, was then subjected to multiple rounds of chromatography to isolate the active component. The bioassay-guided fractionation, often using cancer cell lines like HCT116, was crucial in tracking the cytotoxic agent through the purification steps. nih.gov A variety of chromatographic methods were employed, including:

Solvent Partitioning

Partition Chromatography google.com

Silica Gel Chromatography google.com

Adsorption on resins google.com

Structural Characterization: Once a pure sample of Dolastatin 15 was obtained, its chemical structure was determined using a suite of advanced analytical methods. High-resolution mass spectrometry (HRESITOFMS) was used to establish the molecular formula as C₄₅H₆₈N₆O₉. nih.gov A combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments was essential for piecing together the complex peptide structure. google.comnih.gov Chemical degradation techniques, such as ozonolysis and acid hydrolysis, were used to break the molecule into its constituent amino acid and other subunits, which were then analyzed to confirm their identity and stereochemistry. nih.gov

| Technique | Purpose |

|---|---|

| High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI/TOFMS) | Determination of precise mass and molecular formula. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HOHAHA) | Elucidation of the molecular structure and connectivity of atoms. google.comnih.gov |

| Collision-Activated Decomposition (MS/MS) | Confirmation of the peptide sequence. google.com |

| Ozonolysis and Acid Hydrolysis | Degradation of the molecule into its constituent units for identification. nih.gov |

Compound Index

| Compound Name |

|---|

| Dolastatin 10 |

| Dolastatin 15 |

Biosynthetic Pathway Elucidation

Investigations into the Cyanobacterial Biosynthetic Origin

Dolastatin 15 was first isolated from the sea hare Dolabella auricularia, a shell-less mollusk found in the Indian Ocean. rsc.orgresearchgate.netnih.gov For a considerable time, this sea hare was believed to be the producer of this potent cytotoxic depsipeptide. However, it is now understood that many metabolites isolated from marine macroorganisms are actually produced by their symbiotic or dietary microorganisms. researchgate.net Subsequent research revealed that sea hares likely accumulate dolastatins through their diet, which largely consists of cyanobacteria. pnas.org

The definitive proof of a cyanobacterial origin for dolastatin 15 came in 2020, when the compound was directly isolated from a marine cyanobacterium of the genus Symploca. rsc.org This discovery was crucial as it not only identified the true biological source but also opened the door for a sustainable supply of the compound. nih.govnih.gov Prior to this, other related compounds like dolastatin 10 had already been traced to marine cyanobacteria, specifically a species later classified as Caldora penicillata (previously identified as Symploca sp.), strengthening the hypothesis of a cyanobacterial origin for the entire class of compounds. rsc.orgpnas.orgacs.org The isolation of dolastatin 15 from cyanobacterial collections from Guam further solidified this understanding. researchgate.net The freshwater epiphytic cyanobacterium Aetokthonos hydrillicola has also been identified as a producer of dolastatin derivatives, known as aetokthonostatins, highlighting that the biosynthetic machinery for this compound family is not limited to marine environments. pnas.org

Genomic and Enzymatic Studies of Dolastatin 15 Biosynthesis

While the specific biosynthetic gene cluster (BGC) for dolastatin 15 has not been fully characterized in the literature, extensive research into the BGCs of closely related compounds, particularly dolastatin 10 and aetokthonostatins, provides a robust model for its biosynthesis. pnas.orgacs.org The biosynthesis of these complex natural products is orchestrated by large, multi-enzyme complexes known as nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). pnas.org

Genomic analysis of Aetokthonos hydrillicola led to the identification of a 36.94 kbp long NRPS/PKS gene cluster responsible for producing aetokthonostatins, which are linear peptides belonging to the dolastatin family. pnas.org This cluster, named the 'aes' cluster, provides a blueprint for understanding dolastatin biosynthesis. pnas.org Similarly, the BGC for dolastatin 10, the 'dol' cluster, was identified from the marine cyanobacterium Caldora penicillata. acs.orgnih.gov These clusters encode a series of enzymes that assemble the molecule in a stepwise fashion from simple amino acid and carboxylic acid precursors.

The proposed biosynthesis for dolastatins involves a hybrid NRPS-PKS pathway. The key enzymatic components identified in these related clusters, and therefore presumed to be involved in dolastatin 15 synthesis, include:

Nonribosomal Peptide Synthetases (NRPS): These enzymes are responsible for recognizing, activating, and linking the amino acid building blocks of the peptide chain. The 'dol' cluster for dolastatin 10, for example, contains genes for four NRPS enzymes (DolB, DolC, DolG, DolI). acs.orgnih.gov

Polyketide Synthases (PKS): These enzymes are involved in the synthesis of the polyketide-derived portions of the molecule. The 'dol' cluster includes two PKS genes (DolF and DolH). acs.orgnih.gov

Tailoring Enzymes: After the core structure is assembled, a variety of "tailoring" enzymes modify it to produce the final, active compound. These can include methyltransferases (which add methyl groups), oxidases, and other enzymes that create the unique structural features of dolastatin 15. The 'dol' cluster, for instance, contains genes for three methyltransferases (DolA, DolD, DolE). acs.orgnih.gov One notable tailoring enzyme is a nonheme diiron monooxygenase (DolJ), which is involved in the formation of the C-terminal moiety. acs.org

The table below outlines the putative genes and their functions in the biosynthesis of dolastatins, based on the well-characterized dolastatin 10 biosynthetic gene cluster.

| Putative Gene | Enzyme Type | Predicted Function in Dolastatin Biosynthesis |

| DolA, DolD, DolE | Methyltransferase | Catalyze the N-methylation of amino acid residues. |

| DolB, DolC, DolG, DolI | Nonribosomal Peptide Synthetase (NRPS) | Incorporate and link specific amino acid units. |

| DolF, DolH | Polyketide Synthase (PKS) | Synthesize polyketide portions of the molecule. |

| DolJ | Nonheme Diiron Monooxygenase | Catalyzes oxidative decarboxylation for C-terminal formation. |

This modular organization of the biosynthetic machinery is a hallmark of microbial natural product synthesis and offers significant opportunities for engineering.

Strategies for Biosynthetic Pathway Engineering for Analog Production

The identification of the true cyanobacterial producer and the ongoing elucidation of the dolastatin BGCs are critical for the future genetic manipulation of the pathway to create novel analogs. nih.govnih.gov Biosynthetic pathway engineering, also known as combinatorial biosynthesis, offers a powerful alternative to total chemical synthesis for generating derivatives with potentially improved properties. nih.gov

Strategies for engineering the dolastatin biosynthetic pathway include:

Domain and Module Swapping: The NRPS and PKS enzymes are composed of discrete domains and modules, each responsible for a specific step in the assembly line. By swapping these catalytic domains or entire modules between different BGCs, it is possible to create chimeric enzymes that incorporate different building blocks, leading to new chemical structures. nih.gov

Gene Co-expression and Tailoring Enzyme Manipulation: Introducing or modifying tailoring enzymes can alter the final structure of the natural product. For example, co-expressing tailoring enzymes from different pathways can lead to novel hydroxylations, methylations, or other modifications. nih.gov The presence of multiple methyltransferase genes in the 'dol' cluster suggests that altering their activity or specificity could generate a variety of dolastatin analogs. nih.gov

Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic, unnatural precursor molecules can lead to their incorporation into the final product, a technique that expands the chemical diversity of the produced compounds.

This pathway engineering approach is inspired by the success of generating natural product derivatives with improved activity. scispace.com The ability to harness and manipulate the biosynthetic machinery in a cultured, genome-sequenced organism provides a sustainable and versatile platform for producing dolastatin 15 analogs for further research and development. pnas.org

Chemical Synthesis Methodologies

Total Synthesis Strategies for Dolastatin 15

The total synthesis of Dolastatin 15 has been approached through several strategic disconnections of its complex structure. These strategies primarily revolve around the coupling of key fragments, a tactic necessitated by the molecule's intricate architecture.

Convergent Synthesis Approaches

Convergent synthesis has emerged as a dominant strategy for the total synthesis of Dolastatin 15. acs.orgcapes.gov.br This approach involves the independent synthesis of large, complex fragments of the target molecule, which are then coupled together in the final stages of the synthesis. This method is generally more efficient than a linear synthesis, where the molecule is built step-by-step from one end to the other.

A key aspect of convergent strategies for Dolastatin 15 is the formation of the ester or amide bond linking the major subunits. For instance, one approach involves the coupling of a peptide fragment with a pyrrolidone-containing fragment. acs.orgcapes.gov.br The choice of coupling reagents is critical in these steps to ensure high yields and minimize side reactions, such as racemization.

A notable convergent synthesis utilized a single-step condensation of a peptide fragment and a pyrrolidone fragment using 2-chloro-1,3-dimethyl-2-imidazolinium hexafluorophosphate (B91526) (CIP) as an efficient coupling reagent. acs.orgcapes.gov.br This method proved effective for the challenging coupling of N-methylamino acids, which are present in the Dolastatin 15 structure. acs.org

Liquid Solution Phase Synthesis Methodologies

Early total syntheses of Dolastatin 15 were accomplished using liquid solution phase methodologies. rsc.org In this classical approach, all reactions are carried out in a homogeneous solution. While effective, solution-phase synthesis can be labor-intensive, often requiring purification after each step to remove excess reagents and byproducts.

Pettit's group reported a [1 + 1] strategy using a liquid solution method. rsc.org This involved the synthesis of two key fragments, Dov-Val-MeVal-Pro and Pro-Hiva-Py, which were then coupled to yield the final product. rsc.org Another solution-phase approach utilized a mixed anhydride (B1165640) activation with isopropenyl chlorocarbonate for the ester linkage between the two main segments. capes.gov.br

Solid Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) has been instrumental in the synthesis of Dolastatin 15 and its analogs. acs.orgrsc.org In SPPS, the growing peptide chain is attached to an insoluble solid support, which simplifies the purification process as excess reagents and byproducts can be washed away. bachem.com

Akaji's group applied a convergent strategy utilizing SPPS for the synthesis of a key peptide fragment of Dolastatin 15. acs.orgrsc.org They successfully employed CIP-mediated activation for the coupling of N-methylamino acids on a solid support, a significant advancement in the field. acs.org The use of a 2-chlorotrityl chloride (ClTrt) resin was particularly beneficial in preventing side reactions like diketopiperazine formation. acs.org

Comparative Analysis of Synthetic Routes and Diastereomeric Purity Assessment

Different synthetic routes to Dolastatin 15 have been developed, each with its own set of advantages and disadvantages. Solution-phase synthesis, while foundational, can be time-consuming. Convergent SPPS approaches offer increased efficiency and simplification of purification. acs.orgrsc.orgbachem.com

A critical aspect of any total synthesis is the control of stereochemistry to ensure the formation of the correct diastereomer. The natural (-)-dolastatin 15 has a specific three-dimensional arrangement of its atoms, and any deviation can significantly impact its biological activity. acs.org

The diastereomeric purity of synthetic Dolastatin 15 is typically assessed using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgacs.org For example, ozonolysis followed by acid hydrolysis and enantioselective HPLC analysis has been used to compare the stereochemistry of natural and synthetic Dolastatin 15. nih.gov

Synthesis of Dolastatin 15 Subunits and Precursors

The total synthesis of Dolastatin 15 relies on the efficient preparation of its constituent subunits and precursors. These fragments often contain unique and challenging structural motifs.

The peptide portion of Dolastatin 15, which includes N-methylated amino acids, is a key synthetic target. The synthesis of the Dov-Val-MeVal-Pro fragment, for example, has been a focus of several synthetic campaigns. rsc.org The incorporation of N-methylamino acids presents a steric challenge, often requiring specialized coupling reagents like PyCloP or CIP to achieve efficient condensation without significant racemization. acs.orgcapes.gov.br

The C-terminal portion of Dolastatin 15 features a unique pyrrolidinone unit. The synthesis of this heterocyclic system has been achieved through various methods, including the thermic cyclization of a corresponding Meldrum's adduct. capes.gov.bracs.org

Challenges and Advancements in Dolastatin 15 Chemical Synthesis

Despite the successes in the total synthesis of Dolastatin 15, several challenges remain. The steric hindrance associated with the N-methylated amino acids makes their incorporation difficult, often leading to low coupling yields and potential racemization. acs.org The synthesis of the complex C-terminal unit also presents its own set of synthetic hurdles.

Recent advancements have focused on overcoming these challenges. The development of more potent and selective coupling reagents, such as CIP, has significantly improved the efficiency of peptide bond formation, particularly for hindered amino acids. acs.orgcapes.gov.br The application of solid-phase techniques has streamlined the synthesis process and facilitated purification. acs.orgresearchgate.netresearchgate.net

Furthermore, the synthesis of simplified analogs of Dolastatin 15 has provided valuable insights into the structure-activity relationships of this class of compounds. nih.gov These studies have allowed for the identification of key structural features responsible for the potent cytotoxic activity of Dolastatin 15 and have guided the design of new, potentially more effective anticancer agents. nih.govresearchgate.net

Compound Names

| Compound Name |

| 2-chloro-1,3-dimethyl-2-imidazolinium hexafluorophosphate (CIP) |

| Dolastatin 15 |

| Isopropenyl chlorocarbonate |

| Meldrum's adduct |

| PyCloP |

Table 1: Interactive Data Table of Synthetic Strategies for Dolastatin 15 This table is interactive. Click on the headers to sort the data.

| Strategy | Key Features | Advantages | Challenges | References |

|---|---|---|---|---|

| Convergent Synthesis | Independent synthesis of fragments followed by coupling | High overall efficiency | Requires careful planning of fragment synthesis and coupling | acs.org, capes.gov.br, capes.gov.br |

| Liquid Solution Phase Synthesis | Reactions carried out in a homogeneous solution | Well-established methodology | Labor-intensive purification, potential for lower yields | capes.gov.br, rsc.org |

Mechanism of Action and Molecular Interactions

Tubulin as a Primary Molecular Target

The principal molecular target of Dolastatin 15 is tubulin. nih.gov Although structurally related to Dolastatin 10, another potent antitubulin agent, Dolastatin 15 exhibits distinct interaction characteristics with this protein. nih.govmedchemexpress.com It is classified as a microtubule-destabilizing agent, interfering with the proper formation and function of the mitotic spindle, which is essential for cell proliferation. nih.govnih.gov

Dolastatin 15 disrupts the normal assembly and dynamics of microtubules. nih.gov At concentrations near its IC50 value for cell growth inhibition, it causes a moderate loss of cellular microtubules, with complete disappearance observed at higher concentrations. nih.govelsevierpure.com Studies have shown that it inhibits the re-polymerization of microtubules within cells. nih.gov In vitro, however, its direct interaction with purified tubulin is considered weak. nih.govelsevierpure.com The concentration required for Dolastatin 15 to inhibit the glutamate-induced polymerization of tubulin by 50% (IC50) is 23 µM. nih.govelsevierpure.com Further investigation into its effect on microtubule structure reveals that Dolastatin 15 promotes the formation of curved and fragmented microtubule polymers in vitro. nih.gov This disruption of normal microtubule assembly dynamics is a key factor in its antimitotic activity. nih.gov

Dolastatin 15 is believed to bind to tubulin within the Vinca domain, a region also targeted by Vinca alkaloids like vinblastine (B1199706) and vincristine (B1662923). nih.govnih.govelsevierpure.com However, the interaction is not with a single, well-defined locus but rather with a series of overlapping domains on the β-tubulin subunit. nih.govnih.gov Hummel-Dreyer equilibrium chromatography has been used to demonstrate this interaction, revealing an apparent dissociation constant (Kd) of approximately 30 µM, which aligns with its relatively weak inhibitory effect on tubulin assembly in vitro. nih.gov Competition studies show that its binding is moderately inhibited by vinblastine and vincristine, and strongly inhibited by Dolastatin 10 and phomopsin A, further supporting its placement within the Vinca domain. nih.gov Despite its structural similarity to Dolastatin 10, Dolastatin 15 does not inhibit the binding of other ligands to tubulin, with the exception of inhibiting tubulin-dependent GTP hydrolysis. nih.govelsevierpure.com

Dolastatin 15 and Dolastatin 10, both derived from the marine mollusc Dolabella auricularia, are structurally related depsipeptides that act as potent antimitotic agents by targeting tubulin. nih.govelsevierpure.com However, research consistently demonstrates that Dolastatin 10 is significantly more potent in its biological activities. nih.govnih.gov Dolastatin 10 inhibits tubulin polymerization at a much lower concentration than Dolastatin 15. nih.govelsevierpure.com It also exhibits greater cytotoxicity, with an average 9.1-fold higher potency in inhibiting the growth of human ovarian and colon carcinoma cell lines. nih.gov While both compounds cause a complete loss of cellular microtubules at high concentrations, Dolastatin 10 achieves this at a lower threshold. nih.govelsevierpure.com Furthermore, Dolastatin 10 strongly inhibits the binding of vincristine to tubulin and affects several other tubulin functions, such as nucleotide exchange and stabilizing colchicine (B1669291) binding activity, whereas Dolastatin 15's only shared effect in this regard is the inhibition of tubulin-dependent GTP hydrolysis. nih.govelsevierpure.com

Table 1: Comparative Potency of Dolastatin 15 and Dolastatin 10

| Parameter | Dolastatin 15 | Dolastatin 10 | Reference |

|---|---|---|---|

| Inhibition of Tubulin Polymerization (IC50) | 23 µM | 1.2 µM | nih.gov, elsevierpure.com |

| Cell Growth Inhibition (IC50, L1210 cells) | 3 nM | 0.4 nM | nih.gov |

| Cell Growth Inhibition (IC50, CHO cells) | 5 nM | 0.5 nM | nih.gov |

| Relative Potency (Growth Inhibition) | 1 | ~9.1x greater | nih.gov |

Cell Cycle Perturbation Mechanisms

The disruption of microtubule function by Dolastatin 15 directly impacts cell division, leading to a halt in the cell cycle at a critical phase. nih.govspandidos-publications.com This perturbation is a direct consequence of the compound's interaction with the mitotic spindle apparatus. spandidos-publications.com

A primary outcome of treating cancer cells with Dolastatin 15 is the induction of cell cycle arrest in the G2/M phase. medchemexpress.comnih.govspandidos-publications.com This effect has been consistently observed across various human cancer cell lines, including multiple myeloma (RPMI8226, U266, IM9), HeLa cells, and small cell lung cancer lines. nih.govmedchemexpress.comnih.govspandidos-publications.com Flow cytometry analysis demonstrates that exposure to Dolastatin 15 leads to a significant accumulation of cells in the G2/M phase, with a corresponding depletion of cells in the G1 phase. spandidos-publications.com This arrest in mitosis is a hallmark of antimicrotubule agents and is a precursor to the induction of apoptosis, or programmed cell death. nih.govspandidos-publications.com

Table 2: Cell Lines Exhibiting G2/M Arrest by Dolastatin 15

| Cell Line Type | Specific Cell Lines | Reference |

|---|---|---|

| Human Multiple Myeloma | RPMI8226, U266, IM9 | nih.gov, spandidos-publications.com, medchemexpress.com |

| Human Cervical Cancer | HeLa | nih.gov |

| Human Small Cell Lung Cancer (SCLC) | NCI-H69, NCI-H82, NCI-H345, NCI-H446 | medchemexpress.com |

| Murine Leukemia | L1210 | nih.gov |

| Human Burkitt Lymphoma | - | nih.gov |

The arrest of the cell cycle at the G2/M phase is a direct result of the destabilization of microtubule dynamics. nih.govspandidos-publications.com The proper formation and function of the mitotic spindle are crucial for the alignment and segregation of chromosomes during mitosis. youtube.com By inhibiting microtubule assembly, Dolastatin 15 prevents the formation of a functional mitotic spindle. nih.govspandidos-publications.com This leads to a state of mitotic arrest. nih.gov A key mechanism underlying this arrest involves the loss of physical tension across the kinetochore pairs of sister chromatids, which normally occurs when they are properly attached to microtubules from opposite spindle poles. nih.gov Studies have shown that Dolastatin 15 treatment leads to a significant reduction in the distance between kinetochores and a decrease in the interpolar distance between centrosomes in mitotic cells. nih.gov This loss of tension triggers the spindle assembly checkpoint, leading to the accumulation of checkpoint proteins like BuBR1 at the kinetochores, which in turn promotes a sustained mitotic arrest. nih.gov

Kinetochore Tension Perturbation During Mitosis

A key aspect of Dolastatin 15's antimitotic activity is its ability to perturb the tension across kinetochores during mitosis. nih.gov Kinetochores are complex protein structures that assemble on the centromeres of chromosomes and are responsible for attaching to the microtubules of the mitotic spindle. This attachment is fundamental for the proper segregation of chromosomes into daughter cells.

Research has shown that Dolastatin 15 disrupts the normal assembly dynamics of microtubules. nih.gov This interference leads to a significant reduction in the interpolar distances in mitotic cells, indicating a compromised spindle structure. nih.gov Consequently, the tension that should be generated across sister kinetochores by pulling forces from opposite spindle poles is lost. nih.gov This loss of tension is a critical signal for the spindle assembly checkpoint, a surveillance mechanism that ensures the fidelity of chromosome segregation. The tension-sensing checkpoint protein BuBR1 accumulates at the kinetochores in response to this lack of tension, which in turn promotes a halt in the cell cycle at mitosis. nih.gov

Induction of Apoptosis Pathways

Beyond its effects on mitotic machinery, Dolastatin 15 is a potent inducer of apoptosis, or programmed cell death. nih.govnih.govmedchemexpress.com This is a critical component of its anticancer activity, as it provides a mechanism to eliminate cells that have been arrested in mitosis. The apoptotic response to Dolastatin 15 involves multiple signaling pathways.

Activation of Mitochondrial-Mediated Apoptosis

Dolastatin 15 has been shown to activate the intrinsic, or mitochondrial-mediated, pathway of apoptosis in various cancer cell lines, including multiple myeloma. nih.govspandidos-publications.com This pathway is initiated by cellular stress and damage, leading to changes in the mitochondrial membrane.

Studies have demonstrated that treatment with Dolastatin 15 leads to a loss of the mitochondrial membrane potential (ΔΨm). spandidos-publications.com This is a key event that results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. spandidos-publications.com The release of these factors subsequently activates a cascade of caspases, which are proteases that execute the apoptotic program. Specifically, the activation of caspase-9, an initiator caspase in the mitochondrial pathway, has been observed following Dolastatin 15 treatment. spandidos-publications.com This ultimately leads to the activation of executioner caspases, such as caspase-3, which dismantle the cell. spandidos-publications.com

Involvement of Fas (CD95)/Fas-L (CD95-L) Pathways

In addition to the intrinsic pathway, Dolastatin 15 also engages the extrinsic pathway of apoptosis, mediated by the Fas (also known as CD95 or APO-1) receptor and its ligand, FasL (CD95L). nih.govspandidos-publications.com The Fas/FasL system is a critical component of the immune system's ability to eliminate target cells, including cancer cells. nih.govnih.govyoutube.com

Research indicates that Dolastatin 15 can induce apoptosis in myeloma cells through the activation of this pathway. nih.govspandidos-publications.com The binding of FasL to the Fas receptor on the cell surface triggers the formation of a death-inducing signaling complex (DISC). youtube.com This complex recruits and activates initiator caspases, such as caspase-8, which then initiate the apoptotic cascade, often converging with the mitochondrial pathway to amplify the death signal. youtube.com The dual activation of both mitochondrial and Fas-mediated pathways by Dolastatin 15 suggests a robust mechanism for inducing cell death in susceptible cancer cells. spandidos-publications.com

Correlation with Bcl-2 Protein Phosphorylation

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating apoptosis, with some members promoting cell survival (anti-apoptotic) and others promoting cell death (pro-apoptotic). Bcl-2 itself is a key anti-apoptotic protein that is often overexpressed in cancer cells, contributing to treatment resistance. nih.gov

Hypoxia-Inducible Factor (HIF) Pathway Modulation

Solid tumors often contain regions of low oxygen, or hypoxia. nih.gov To survive and proliferate in this environment, cancer cells activate the hypoxia-inducible factor (HIF) pathway. HIF-1 is a key transcription factor that controls the expression of numerous genes involved in angiogenesis (new blood vessel formation), metabolic adaptation, and tumor progression. nih.gov

HIF-1α Dependent Cytotoxicity

Recent research has uncovered a novel aspect of Dolastatin 15's mechanism of action: its ability to modulate the HIF pathway. nih.govnih.gov Profiling against a panel of isogenic colorectal cancer cells has shown that Dolastatin 15 exhibits differential cytotoxicity, being more potent against parental cells compared to cells lacking HIF-1α. nih.gov

The cytotoxicity of Dolastatin 15 was found to be partially dependent on a HIF-1α mediated mechanism. nih.gov The potency of the compound was significantly reduced in cells where HIF-1α was knocked out. nih.gov This indicates that the HIF-1α pathway is a major contributor to the compound's activity. nih.gov Furthermore, Dolastatin 15 has been shown to have anti-vascularization effects in both human endothelial cells and in vivo zebrafish models, further supporting its role in targeting the HIF pathway and its downstream effects on angiogenesis. nih.govresearchgate.net This discovery highlights that microtubule-targeting agents like Dolastatin 15 can be valuable for targeting HIF in cancer therapy. nih.gov

| Cell Line | IC50 (nM) |

| NCI-H69 | 0.039 - 28.8 |

| NCI-H82 | 0.039 - 28.8 |

| NCI-H345 | 0.039 - 28.8 |

| NCI-H446 | 0.039 - 28.8 |

| HeLa | 2.8 ± 0.3 |

| Table 1: Growth Inhibitory Activity of Dolastatin 15 in Various Cancer Cell Lines. nih.govnih.gov |

| Cell Line | Pathway | Effect |

| Multiple Myeloma | Mitochondrial-Mediated Apoptosis | Activation |

| Multiple Myeloma | Fas (CD95)/Fas-L (CD95-L) | Activation |

| Small Cell Lung Cancer | Bcl-2 | Phosphorylation |

| Colorectal Cancer | HIF-1α | Dependent Cytotoxicity |

| Table 2: Molecular Pathways Modulated by Dolastatin 15. |

Downregulation of HIF Target Genes (e.g., Vegf, Egln3)

Dolastatin 15 has been demonstrated to suppress the expression of genes regulated by HIF-1α. In studies using HCT116 colorectal cancer cells, treatment with Dolastatin 15 led to a decrease in HIF-1α protein levels under hypoxia-mimicking conditions. nih.gov This reduction in the master regulator protein subsequently resulted in the downregulation of its downstream target genes. Specifically, the expression of Vascular Endothelial Growth Factor (VEGF) and Egl-Nine Homolog 3 (EGLN3), two key genes involved in angiogenesis and hypoxic adaptation, was significantly reduced in parental HCT116 cells containing HIF. nih.gov This suggests that a major component of Dolastatin 15's activity is mediated through a HIF-1α dependent mechanism. nih.gov

Anti-Vascularization Effects in Angiogenesis Models (e.g., Zebrafish)

The compound's ability to downregulate pro-angiogenic factors translates into tangible anti-vascularization effects. In-vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) showed that Dolastatin 15 inhibits the formation of vascular networks in a dose-dependent manner. nih.govresearchgate.net This effect is achieved by directly impacting the microtubule cytoskeleton within these endothelial cells. researchgate.net

Furthermore, the anti-angiogenic properties of Dolastatin 15 have been confirmed in living organisms. The zebrafish (Danio rerio), a well-established model for studying angiogenesis, has been instrumental in these findings. nih.govnih.gov Specifically, in zebrafish vhl mutants, which have an activated Hif pathway and exhibit excessive vascularization, treatment with Dolastatin 15 effectively suppressed this aberrant blood vessel growth. nih.govnih.gov The compound was observed to reduce the excessive vascularization in the retina, brain, and intersomitic vessels of these mutants. nih.gov This provides strong in-vivo evidence for Dolastatin 15's potential as an inhibitor of pathological angiogenesis. nih.govnih.gov

Investigation of Other Molecular Targets and Pathways

While the effects on tubulin and HIF-1α are significant, research indicates that Dolastatin 15's biological activity is not limited to these pathways.

Global Transcriptome Analysis (RNA-Seq) Insights

To gain a broader understanding of its molecular effects, global transcriptome analysis using RNA-sequencing (RNA-Seq) has been performed on HCT116 cells treated with Dolastatin 15. nih.govnih.gov The results suggest that the compound can influence other major cancer-related pathways that may not be directly linked to tubulin or HIF. nih.govnih.gov

When cells were treated with 20 nM of Dolastatin 15 for 16 hours, the most significantly downregulated genes were TUBB (Tubulin Beta Class I) and RBM23 (RNA Binding Motif Protein 23). nih.gov This finding aligns with the known role of Dolastatin 15 as a microtubule-destabilizing agent, as these genes are involved in cytoskeleton organization and microtubule assembly. nih.gov Further pathway analysis identified a common set of 17 genes that were consistently affected across different treatment conditions, with 14 being upregulated and three downregulated. nih.gov One notable downregulated gene was GSTA4 (Glutathione S-Transferase Alpha 4), an enzyme involved in detoxification. nih.gov

Activity Against Gram-Negative Bacteria: Implications for Distinct Targets

Interestingly, Dolastatin 15 and some of its structural analogues have shown the ability to inhibit the growth of the Gram-negative bacterium Erwinia. researchgate.netnih.gov This finding is particularly noteworthy because bacteria lack tubulin, the primary target of Dolastatin 15 in eukaryotic cells. This suggests that the compound possesses at least one additional molecular target that is distinct from tubulin. researchgate.netnih.gov

Chk2 Kinase Activation

In human multiple myeloma cells, Dolastatin 15 has been found to activate Checkpoint Kinase 2 (Chk2). spandidos-publications.com Chk2 is a crucial protein kinase that acts as a transducer of DNA damage checkpoint signals. nih.gov Its activation is a key step in initiating cell cycle arrest, particularly at the G2/M phase, to allow for DNA repair. spandidos-publications.com The activation of Chk2 by Dolastatin 15 was observed to occur as early as 3-6 hours after treatment, correlating with the induction of G2/M cell cycle arrest in these cells. spandidos-publications.com This suggests that Chk2 may be an important mediator of the cell cycle effects induced by Dolastatin 15. spandidos-publications.com

Repression of Tubulin-Dependent GTP Hydrolysis

While Dolastatin 15's interaction with tubulin is considered weaker than that of its potent analogue, Dolastatin 10, it does share some effects on tubulin function. nih.gov A key biochemical process for microtubule formation is the hydrolysis of guanosine (B1672433) triphosphate (GTP) that is bound to tubulin. nih.gov Comparative studies have shown that, unlike Dolastatin 10 which affects multiple aspects of tubulin biochemistry, the only reaction significantly inhibited by Dolastatin 15 is this tubulin-dependent GTP hydrolysis. nih.gov Despite its relatively feeble interaction with tubulin in vitro, this specific inhibition of GTP hydrolysis is consistent with its potent antimitotic activity and its ability to disrupt microtubules within cells. nih.gov

Preclinical Biological Activity and Efficacy Studies

In Vitro Cytotoxicity Profiling Across Cancer Cell Lines

Dolastatin 15, a depsipeptide originally isolated from the sea hare Dolabella auricularia, has demonstrated potent cytotoxic activity across a range of cancer cell lines. nih.govnih.gov As a microtubule-destabilizing agent, it disrupts cellular division, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Early preclinical studies established the potent antineoplastic activity of dolastatin 15 in murine leukemia cell lines. In the L1210 murine leukemia cell line, dolastatin 15 exhibited a 50% inhibitory concentration (IC50) value of 3 nM. nih.gov At these cytotoxic concentrations, dolastatin 15 induced mitotic arrest in the leukemia cells. nih.gov

Dolastatin 15 has shown significant cytotoxicity against various human hematological malignancy cell lines. In human Burkitt lymphoma cells, the IC50 value for cell growth inhibition was determined to be 3 nM, and similar to its effect on murine leukemia cells, it caused the lymphoma cells to arrest in mitosis. nih.gov

Furthermore, dolastatin 15 has been shown to induce G2/M cell cycle arrest and subsequent apoptosis in several human myeloma cell lines, including RPMI8226, U266, and IM9. nih.govmedchemexpress.com The apoptotic induction in these myeloma cells is mediated through the activation of both the mitochondrial and the Fas (CD95)/Fas-L (CD95-L) pathways. nih.govmedchemexpress.com

Interactive Data Table: Cytotoxicity of Dolastatin 15 in Leukemia, Lymphoma, and Myeloma Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L1210 | Murine Leukemia | 3 | nih.gov |

| Burkitt Lymphoma | Human Lymphoma | 3 | nih.gov |

| RPMI8226 | Human Myeloma | Not Specified | nih.govmedchemexpress.com |

| U266 | Human Myeloma | Not Specified | nih.govmedchemexpress.com |

| IM9 | Human Myeloma | Not Specified | nih.govmedchemexpress.com |

Dolastatin 15 has demonstrated cytotoxic activity against human colorectal cancer cell lines. In the HCT116 colorectal cancer cell line, dolastatin 15 exhibited an IC50 value of 2.2 nM. nih.govresearchgate.net Studies using an isogenic panel of HCT116 cells have provided further insights into its mechanism of action. nih.govnih.gov

The in vitro growth inhibitory activity of dolastatin 15 has been evaluated in several small cell lung cancer (SCLC) cell lines. Dolastatin 15 displayed growth inhibitory activity against all four SCLC cell lines tested: NCI-H69, NCI-H82, NCI-H345, and NCI-H446. medchemexpress.comnih.gov The IC50 values ranged from 0.039 to 28.8 nM. medchemexpress.comnih.gov Exposure to dolastatin 15 led to a G2/M arrest within 24 hours in all four SCLC cell lines, and three of the lines showed morphological evidence of apoptosis after 48 hours. nih.gov The activity of dolastatin 15 in SCLC cells is associated with the induction of apoptosis and the phosphorylation of Bcl-2. nih.gov

Interactive Data Table: Growth Inhibitory Activity of Dolastatin 15 in SCLC Cell Lines

| Cell Line | IC50 (nM) | Reference |

| NCI-H69 | 0.039 - 28.8 | medchemexpress.comnih.gov |

| NCI-H82 | 0.039 - 28.8 | medchemexpress.comnih.gov |

| NCI-H345 | 0.039 - 28.8 | medchemexpress.comnih.gov |

| NCI-H446 | 0.039 - 28.8 | medchemexpress.comnih.gov |

Profiling of dolastatin 15 against a panel of isogenic HCT116 colorectal cancer cells has revealed preferential targeting of oncogenic KRAS and Hypoxia-Inducible Factor (HIF) pathways. nih.govnih.gov Dolastatin 15 demonstrated differential cytotoxicity for parental HCT116 cells compared to isogenic knockout cells lacking HIF-1α and HIF-2α, suggesting a HIF-dependent mechanism of cytotoxicity. nih.gov

A shift in the IC50 from 2.2 nM in parental HCT116 cells to 5.4 nM in HCT116 cells with a knockout of the vascular endothelial growth factor (VEGF), a downstream target of HIF-1α, further supports the link between the antiproliferative activity of dolastatin 15 and the HIF-1α/VEGF axis. nih.gov In cells lacking oncogenic KRAS (HCT116 WT KRAS), which is upstream of HIF, the IC50 was similar to the parental cells; however, a decrease in efficacy was observed, comparable to the activity against HIF-1α knockout cells. nih.gov

Interactive Data Table: Cytotoxicity of Dolastatin 15 in Isogenic HCT116 Cell Lines

| Cell Line | Genetic Signature | IC50 (nM) | Reference |

| HCT116 Parental | Wild Type | 2.2 | nih.gov |

| HCT116 HIF-1α/HIF-2α DKO | Double Knockout | Not Specified | nih.gov |

| HCT116 VEGF −/− | Knockout | 5.4 | nih.gov |

| HCT116 WT KRAS | Wild Type KRAS | Similar to Parental | nih.gov |

In Vivo Efficacy in Preclinical Tumor Models

The in vivo efficacy of dolastatin 15 has been investigated in preclinical models, primarily through the use of antibody-drug conjugates (ADCs). An ADC composed of dolastatin 15 conjugated to the antibody trastuzumab was evaluated in a human ovarian cancer xenograft model. medchemexpress.comnih.gov This ADC was effective at inducing target-dependent growth inhibition of SK-OV-3 human ovarian cancer cells in this in vivo model. medchemexpress.comnih.gov

Additionally, the anti-angiogenic properties of dolastatin 15 have been studied in vivo using a zebrafish model. Dolastatin 15 was shown to inhibit vascularization in zebrafish vhl mutants, which have activated Hif signaling. nih.govnih.gov This finding suggests a potential therapeutic application for dolastatin 15 in treating vascularized solid tumors. nih.govnih.gov

Antitumor Activity in Xenograft Models

Dolastatin 15 has been evaluated in several preclinical xenograft models, where human tumor cells are implanted into immunodeficient mice, to assess its in vivo antitumor efficacy. These studies have provided valuable insights into its potential therapeutic applications across a range of cancers.

Ovarian Cancer: In a human ovarian carcinoma xenograft model, dolastatin 15 exhibited some activity, although it was found to be less potent than the related compound, dolastatin 10. nih.gov Specifically, at equitoxic doses, dolastatin 10 produced a 6.1-day growth delay, whereas dolastatin 15 resulted in a 0.4-day growth delay. nih.gov However, derivatives of dolastatin 15 conjugated to the antibody trastuzumab have shown effectiveness in a human ovarian cancer xenograft (SK-OV-3). nih.gov

Breast Cancer: Derivatives of dolastatin 15 conjugated to trastuzumab have also been found to produce target-dependent growth inhibition of cells with high HER2 expression, such as the SK-BR-3 breast cancer cell line, in vitro. nih.gov This suggests a potential therapeutic avenue for HER2-positive breast cancers.

Melanoma: While direct xenograft data for dolastatin 15 in melanoma is not extensively detailed in the provided search results, the potent in vitro activity of dolastatins against melanoma cell lines suggests potential for in vivo efficacy. mdpi.com

Prostate Cancer: Studies have shown that dolastatins exhibit antitumor activity in in vitro models of prostate carcinoma. mdpi.com The development of patient-derived xenograft (PDX) models for prostate cancer provides a valuable platform for testing novel therapeutics like dolastatin 15. michiganmedicine.orgnih.govmdpi.com

Lung Cancer: A phase II clinical trial of the dolastatin 15 analogue, LU 103793 (cemadotin), was conducted in patients with advanced non-small-cell lung cancer (NSCLC). nih.govelsevierpure.com However, the study concluded that this particular analogue was inactive in the treatment of advanced NSCLC. nih.gov Another dolastatin analogue, TZT-1027 (soblidotin), demonstrated effective antitumor activity against various human lung cancer xenografts. nih.gov

Colon Carcinoma: Dolastatin 15 has shown inhibitory effects on the growth of human colon carcinoma cell lines. nih.gov Profiling against a panel of isogenic HCT116 colorectal cancer cells revealed that dolastatin 15's cytotoxicity is mediated by HIF-1α. nih.gov In a rat colon carcinogenesis model, the combination of dolastatin 15 with the COX-2 inhibitor celecoxib (B62257) was able to prevent preneoplastic colonic lesions. researchgate.net

Table 1: Antitumor Activity of Dolastatin 15 and its Analogues in Xenograft Models

| Cancer Type | Model | Compound | Findings |

|---|---|---|---|

| Ovarian Cancer | Human ovarian carcinoma xenograft | Dolastatin 15 | 0.4-day tumor growth delay. nih.gov |

| Ovarian Cancer | SK-OV-3 human ovarian cancer xenograft | Trastuzumab-dolastatin 15 conjugate | Effective at varying doses. nih.gov |

| Breast Cancer | SK-BR-3 cells (in vitro) | Trastuzumab-dolastatin 15 conjugate | Target-dependent growth inhibition. nih.gov |

| Lung Cancer | Advanced non-small-cell lung cancer patients | LU 103793 (cemadotin) | Inactive in a phase II clinical trial. nih.gov |

| Colon Carcinoma | HCT116 colorectal cancer cells | Dolastatin 15 | Cytotoxicity mediated by HIF-1α. nih.gov |

| Colon Carcinoma | Rat colon carcinogenesis model | Dolastatin 15 + Celecoxib | Prevention of preneoplastic lesions. researchgate.net |

Antiangiogenic Effects in Animal Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Dolastatin 15 has been shown to possess antiangiogenic properties.

Zebrafish Model: In a zebrafish model, dolastatin 15 demonstrated a HIF-dependent anti-angiogenic effect, inhibiting vascularization in vivo. nih.gov This was observed through the suppression of aberrant transcriptional upregulation of Hif1α target genes, leading to a reduction in pathological vascularization. nih.gov The zebrafish model is a valuable tool for assessing the anti-angiogenic potential of compounds due to its rapid development and transparent embryos, which allow for direct observation of blood vessel formation. nih.gov

Schedule Dependency in Efficacy Studies for Analogues

The efficacy of anticancer drugs can often be influenced by the schedule of administration. While specific schedule dependency studies for dolastatin 15 were not detailed in the provided results, studies on its analogues provide relevant insights.

A phase I study of tasidotin (B67612), a dolastatin 15 analogue, in patients with advanced solid tumors, administered the drug on days 1, 3, and 5 every 3 weeks. nih.gov This intermittent schedule was determined to have a favorable toxicity profile. nih.gov The study of another dolastatin analogue, TZT-1027, in nude mice with human tumor xenografts also utilized a specific administration schedule, which resulted in significant antitumor activity with fewer side effects. nih.gov These findings suggest that the therapeutic window of dolastatin analogues can be optimized through carefully designed administration schedules.

Structure Activity Relationship Sar Investigations

Systematic Modification of Dolastatin 15 Chemical Structure

Modifications at the N-terminus of dolastatin 15 have been explored to enhance its properties. One approach involved the introduction of unnatural amino acid analogs designed to have greater conformational restriction and hydrophobicity. researchgate.net Another strategy, aimed at creating antibody-drug conjugates (ADCs), involved attaching linkers to the N-terminal dolavaline (Dov) residue. nih.gov These linkers, such as maleimido-caproyl (MC) or maleimido-caproyl-valine-citrulline-p-aminobenzoyloxy-carbonyl (MC-VC-PABC), facilitate the conjugation of dolastatin 15 to monoclonal antibodies, enabling targeted delivery to cancer cells. nih.gov

The C-terminal (S)-dolapyrrolidinone (Dpy) unit has been a significant focus of structural modification. researchgate.net In one study, the Dpy moiety was replaced with a variety of structurally diverse and more readily accessible amides. researchgate.net This simplification of the complex C-terminus led to the development of synthetic analogs like cemadotin (B145586) (LU103793), where the C-terminal unit is modified. researchgate.netresearchgate.net Furthermore, modifications at the C-terminus have been made to attach dolastatin 15 to antibodies, such as through ester or maleimide (B117702) linkages, for ADC development. nih.govmedchemexpress.com

Correlation Between Structural Modifications and Biological Activity

Structural modifications to dolastatin 15 have a demonstrable effect on its ability to inhibit tubulin polymerization. While dolastatin 15 itself is a potent antimitotic agent, its direct interaction with tubulin in vitro is relatively weak, with a reported IC50 value for the inhibition of tubulin polymerization of 23 μM, compared to 1.2 μM for dolastatin 10. elsevierpure.com

When the C-terminal dolapyrrolidinone unit was replaced with other amides, the resulting analogs were found to be less potent inhibitors of tubulin polymerization than the parent dolastatin 15. researchgate.net

The analysis of chimeric structures, where the MeVal-Pro dipeptide of dolastatin 15 was swapped with the dolaisoleuine (Dil) residue of dolastatin 10, revealed that the Dil unit is superior for inhibiting tubulin polymerization. mdpi.comnih.gov However, the differences in the effect on tubulin polymerization between the chimeric analogs and the parent compounds were less pronounced than the differences in cytotoxicity. nih.gov This suggests that while tubulin is a primary target, the mechanism of action may involve more than just direct inhibition of polymerization. nih.gov

Table 1: Effect of Structural Modifications on Tubulin Polymerization Inhibition

| Compound/Modification | IC50 for Tubulin Polymerization Inhibition | Source(s) |

|---|---|---|

| Dolastatin 15 | 23 μM | elsevierpure.com |

| Dolastatin 10 | 1.2 μM | elsevierpure.com |

| C-Terminal Amide Analogs | Less potent than Dolastatin 15 | researchgate.net |

This table is interactive. Click on the headers to sort.

Modifications to the dolastatin 15 structure significantly influence its potent cell growth inhibitory activity. The parent compound, dolastatin 15, inhibits the growth of various cancer cell lines at low nanomolar concentrations. elsevierpure.com For instance, it has reported IC50 values of 3 nM for L1210 murine leukemia cells and human Burkitt lymphoma cells, and 5 nM for Chinese hamster ovary (CHO) cells. elsevierpure.com

Studies on N-terminal modifications , where unnatural amino acids were introduced, resulted in analogs with modest potency compared to derivatives like cemadotin. researchgate.net

C-terminal modifications , specifically the replacement of the dolapyrrolidinone unit with various amides, yielded analogs with cancer cell growth inhibition activities that were generally comparable to the parent molecule. researchgate.net

The creation of chimeric structures by exchanging the MeVal-Pro dipeptide of dolastatin 15 with the dolaisoleuine (Dil) residue from dolastatin 10 led to a significant decrease in cytotoxic activity compared to the parent compounds. nih.govacs.org Despite this reduction, the activity of these chimeras remained in the nanomolar range. nih.gov This finding highlights that the MeVal-Pro dipeptide and the Dil unit are not functionally equivalent and that the specific sequence of subunits is crucial for maximal potency. nih.govmdpi.comnih.gov

Table 2: Influence of Dolastatin 15 and its Analogs on Cell Growth Inhibition

| Compound/Analog | Cell Line(s) | IC50 Value(s) | Source(s) |

|---|---|---|---|

| Dolastatin 15 | L1210, Burkitt lymphoma | 3 nM | elsevierpure.com |

| Dolastatin 15 | Chinese hamster ovary (CHO) | 5 nM | elsevierpure.com |

| Dolastatin 10 | L1210, CHO | 0.4 nM, 0.5 nM | elsevierpure.com |

| Chimeric Analog (D15 N-term + D10 C-term) | HT-29 | 1.8 nM | nih.govresearchgate.net |

| Chimeric Analog (D15 N-term + D10 C-term) | MCF7 | 1.2 nM | nih.govresearchgate.net |

| Chimeric Analog (D15 N-term + D10 C-term) | L1210 | 1.4 nM | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort.

Conformational Analysis and Biological Relevance

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For complex natural products like dolastatin 15, understanding their preferred spatial arrangement is crucial for elucidating their mechanism of action and for the rational design of more potent and selective analogs. The conformational landscape of dolastatin 15 has been a subject of interest, particularly in comparison to its structurally related and highly potent counterpart, dolastatin 10.

Early comparative studies highlighted a key difference in the conformational behavior between these two depsipeptides. While extensive research, including NMR spectroscopy and molecular dynamics simulations, revealed that dolastatin 10 exists in at least two distinct conformations in solution due to a cis-trans isomerization of a central amide bond, similar isomerism has not been demonstrated for dolastatin 15. nih.gov This suggests a more rigid solution-state conformation for dolastatin 15.

Computational studies employing Monte Carlo and molecular dynamics simulations have been cited as a means to investigate the conformational behavior of both dolastatin 10 and dolastatin 15. acs.orgacs.org These theoretical approaches allow for the exploration of the potential energy surface of the molecule to identify low-energy, stable conformations. Such studies are critical for understanding how the peptide folds and which functional groups are exposed for interaction with its biological target, tubulin.

Despite its potent antimitotic activity, which is only slightly less than that of dolastatin 10, dolastatin 15 exhibits a surprisingly weak interaction with tubulin in in vitro polymerization assays. elsevierpure.comnih.gov This has led to the hypothesis that its potent cellular effects might be influenced by factors beyond simple binding affinity to tubulin, or that its biologically active conformation is adopted upon interaction with the cellular environment or the tubulin protein itself. The relatively rigid conformation of dolastatin 15 may play a role in this context, potentially influencing its cellular uptake, distribution, or interaction with other cellular components that modulate its anti-tubulin activity.

While detailed, publicly available tables of specific dihedral angles or interatomic distances defining the precise solution conformation of dolastatin 15 (trifluoroacetate salt) are scarce in the primary literature, the collective evidence points to a relatively well-defined and rigid structure that is fundamental to its potent biological activity as a microtubule inhibitor.

Design, Synthesis, and Preclinical Evaluation of Dolastatin 15 Analogues and Derivatives

Preclinical Development of Simplified Analogues (e.g., Tasidotin (B67612), Cemadotin)

The potent antineoplastic properties of dolastatin 15, a natural peptide isolated from the sea hare Dolabella auricularia, prompted the development of synthetic, structure-simplified analogues. nih.gov This strategic modification aimed to create novel anticancer candidates with potentially improved characteristics over the parent compound. nih.gov The development of analogues like Tasidotin and Cemadotin (B145586) was driven by the need for compounds with preserved anticancer effects but more feasible synthetic pathways and better pharmacokinetic profiles. researchgate.net

Synthetic Approaches and Structural Features

The synthesis of dolastatin 15 analogues involves key structural modifications to the original pentapeptide structure. researchgate.net The common structural element in this class of agents is the amino-terminal pentapeptide N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline (P5). researchgate.net The primary point of modification for creating simplified analogues is the C-terminus. researchgate.net

Tasidotin (ILX651) : Tasidotin is a third-generation, synthetic, water-soluble pentapeptide analogue of dolastatin 15. nih.gov In its structure, the complex carboxyl-terminal ester group of the natural dolastatin 15 is replaced by a tert-butylamide group through an amidation reaction. researchgate.net This change was specifically designed to improve the compound's pharmacokinetic properties. researchgate.net Tasidotin retains the core pentapeptide sequence responsible for its biological activity. researchgate.net

Cemadotin (LU103793) : Cemadotin is another synthetic analogue where the ester bond at the C-terminus of dolastatin 15 is replaced with an amide bond. researchgate.net Specifically, the P5 pentapeptide is linked via an amide bond to a benzyl (B1604629) group. nih.govresearchgate.net This simplification from the complex ester of the parent compound facilitates a more straightforward chemical synthesis. nih.govresearchgate.net

Table 1: Structural Modifications of Dolastatin 15 Analogues

| Compound | Parent Compound | Key Structural Modification (C-Terminus) | Rationale for Modification |

|---|---|---|---|

| Tasidotin | Dolastatin 15 | Replacement of the C-terminal ester with a tert-butyl amide group. researchgate.net | Improve pharmacokinetic properties. researchgate.net |

| Cemadotin | Dolastatin 15 | Replacement of the C-terminal ester with a benzylamide group. researchgate.net | Facilitate a more accessible synthetic pathway. nih.govresearchgate.net |

Preclinical Efficacy in Solid Tumor Models

Simplified analogues of dolastatin 15 have demonstrated significant antitumor activity in preclinical evaluations, validating the synthetic strategy.

Tasidotin has shown notable preclinical activity, particularly against solid tumors. nih.gov In a phase I clinical study involving patients with advanced solid malignancies, antitumor activity was observed. nih.govresearchgate.net One patient with non-small cell lung carcinoma experienced a minor response, and a patient with hepatocellular carcinoma had stable disease that lasted for 11 months. nih.govresearchgate.net

Cemadotin was shown to be a highly cytotoxic analogue in early studies. nih.gov Its mechanism of action involves suppressing the dynamics of spindle microtubules by binding to tubulin, which leads to a blockage of mitosis. nih.gov This activity is similar to that of the parent compound and other Vinca alkaloids. researchgate.net Structure-simplified analogues, including one with a benzylamide unit similar to cemadotin, were found to be selectively potent against prostate and breast cancer cell lines with GI50 values at the micromolar level. nih.gov

Antibody-Drug Conjugates (ADCs) Development Utilizing Dolastatin 15 Derivatives

The high cytotoxicity of dolastatin 15 makes it a potent payload for antibody-drug conjugates (ADCs), a therapeutic platform that uses monoclonal antibodies to selectively deliver cytotoxic agents to cancer cells. protein-cell.netresearchgate.net This approach aims to increase the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity. protein-cell.netresearchgate.net Numerous derivatives of dolastatin 15 have been designed with specific modifications at the N- and C-termini to allow for effective linkage to antibodies. nih.gov

Conjugation Strategies and Linker Chemistries (N-terminus, C-terminus)

The effectiveness of an ADC is highly dependent on the linker used to attach the drug to the antibody and the site of conjugation on the drug molecule. nih.gov For dolastatin 15 derivatives, both the N-terminus and C-terminus have been explored as potential conjugation sites. nih.govnih.gov

Linker technologies can be broadly categorized as cleavable or non-cleavable. mdpi.com Cleavable linkers are designed to release the payload under specific conditions found in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the entire ADC is degraded in the lysosome. mdpi.com In the development of dolastatin 15 ADCs, both linker types have been evaluated. nih.gov

Conjugation strategies often involve linking the payload to reactive residues on the antibody, such as the sulfhydryl groups of cysteine residues or the amine groups of lysine (B10760008) residues. researchgate.net For instance, dolastatin 15 has been conjugated to the antibody trastuzumab via lysine residues. nih.govmedchemexpress.com Another approach involves partially reducing interchain disulfide bonds on the antibody to provide reactive sites for a maleimidocaproyl (MC) linker. nih.gov

Preclinical Evaluation of ADC Constructs (e.g., with Trastuzumab)

The preclinical evaluation of ADCs using dolastatin 15 derivatives has demonstrated proof-of-concept for this therapeutic strategy, particularly in targeting HER2-positive cancers with the antibody trastuzumab. nih.govnih.gov

A study evaluating various trastuzumab-dolastatin 15 constructs found that an ADC where dolastatin 15 was conjugated at the C-terminus via a non-cleavable amide linker (trastuzumab-amide-C-term-Dol15) produced target-dependent growth inhibition of cancer cell lines expressing high levels of HER2, such as SK-BR-3 and SK-OV-3, in vitro. nih.govmedchemexpress.com This same ADC was also effective in an in vivo SK-OV-3 human ovarian cancer xenograft model. nih.govmedchemexpress.com Another effective construct involved tethering the C-terminus of dolastatin 15 via a non-cleavable maleimidocaproyl (MC) linker to the partially reduced disulfide bonds of trastuzumab (trastuzumab-MC-C-term-Dol15). nih.gov

Impact of Conjugation Site on Biological Activity

The site of conjugation on the dolastatin 15 molecule has a profound impact on the biological activity of the resulting ADC. nih.gov Preclinical studies comparing N-terminal versus C-terminal conjugation have shown a clear distinction in efficacy. nih.gov

ADCs created by tethering dolastatin 15 to trastuzumab at the drug's C-terminus were effective both in vitro and in vivo. nih.gov In stark contrast, when dolastatin 15 was tethered at the drug's N-terminus, the resulting ADCs were ineffective. nih.gov This was true for constructs using both a non-cleavable linker (trastuzumab-MC-N-term-Dol15) and a cleavable linker (trastuzumab-MC-VC-PABC-N-term-Dol15). nih.gov These findings suggest that the N-terminal region of dolastatin 15 is critical for its biological activity, and its modification through linker attachment interferes with its ability to inhibit tubulin. Therefore, the C-terminus is the preferred site for creating effective dolastatin 15-based ADCs. nih.gov

Table 2: Preclinical Evaluation of Trastuzumab-Dolastatin 15 ADC Constructs

| ADC Construct | Conjugation Site on Dolastatin 15 | Linker Chemistry | Preclinical Efficacy Summary |

|---|---|---|---|

| trastuzumab-amide-C-term-Dol15 | C-terminus | Non-cleavable (amide, via lysine) nih.govmedchemexpress.com | Effective: Showed target-dependent growth inhibition in vitro and efficacy in an ovarian cancer xenograft model. nih.govmedchemexpress.com |

| trastuzumab-MC-C-term-Dol15 | C-terminus | Non-cleavable (maleimidocaproyl, via reduced disulfide) nih.gov | Effective: Showed equal in vitro efficacy to the amide-linked ADC. nih.gov |

| trastuzumab-MC-N-term-Dol15 | N-terminus | Non-cleavable (maleimidocaproyl) nih.gov | Ineffective. nih.gov |

| trastuzumab-MC-VC-PABC-N-term-Dol15 | N-terminus | Cleavable (valine-citrulline) nih.gov | Ineffective. nih.gov |

Peptidomimetics and Other Synthetic Derivatives

The development of peptidomimetics and other synthetic derivatives of dolastatin 15 has been a key area of research aimed at overcoming the limitations of the natural product, such as its complex structure and limited availability. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties.

One approach has been the synthesis of peptoids, which are N-substituted glycine (B1666218) oligomers, as peptidomimetics of dolastatin 15. In one study, eight peptoids were synthesized to mimic the structure of the cytostatic depsipeptide. However, when tested against several human cancer cell lines, these compounds did not exhibit any cytostatic properties, indicating that the specific peptide backbone and side-chain arrangement of dolastatin 15 are crucial for its activity nih.gov.

Other synthetic efforts have focused on creating analogues with simplified structures while retaining or improving biological activity. A significant example is LU103793 (also known as cemadotin), a synthetic and structure-simplified analogue of dolastatin 15. researchgate.netnih.gov LU103793 has demonstrated high cytotoxicity with an IC50 value of 0.1 nM and has advanced to Phase II clinical trials. researchgate.netnih.gov This analogue features modifications to the complex C-terminal of dolastatin 15, making it more amenable to large-scale synthesis. researchgate.net

Further modifications at the N-terminus of dolastatin 15 have also been explored. By introducing unnatural amino acid analogues with increased conformational restriction and hydrophobicity, researchers have synthesized a series of new compounds. researchgate.net The in vitro evaluation of twenty-one such compounds against human tumor cell lines K562, OVCA2780, and Kato-III revealed that some exhibited modest potency when compared to LU103793. researchgate.net

Tasidotin, a third-generation dolastatin 15 analogue, represents another significant advancement in this area. nih.gov It has shown promising preclinical activity, particularly in solid tumors. nih.gov The development of tasidotin and other derivatives has often involved modifications at both the N- and C-termini to enhance their therapeutic potential. nih.gov

The following table summarizes the activity of some synthetic dolastatin 15 analogues:

| Compound/Analogue | Modification | Activity | Reference |

| Peptoid Mimetics | N-substituted glycine oligomers | No cytostatic properties observed against several human cancer cell lines. | nih.gov |

| LU103793 (Cemadotin) | Structure-simplified synthetic analogue | Highly cytotoxic with an IC50 of 0.1 nM; entered Phase II clinical trials. | researchgate.netnih.gov |

| N-terminal Modified Analogues | Introduction of unnatural amino acids at the N-terminus | Some compounds showed modest potency against K562, OVCA2780, and Kato-III cell lines. | researchgate.net |

| Tasidotin | Third-generation analogue | Impressive preclinical activity, especially in solid tumors. | nih.gov |

Structure-Based Drug Design for Enhanced Potency and Selectivity

Structure-based drug design has been instrumental in the development of dolastatin 15 analogues with improved potency and selectivity. This approach relies on understanding the three-dimensional structure of the target molecule, in this case, tubulin, and the structure-activity relationships (SAR) of dolastatin 15 and its derivatives.